molecular formula C19H14Cl2F3N3O3 B2591130 [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-23-7

[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2591130
CAS No.: 318469-23-7
M. Wt: 460.23
InChI Key: WTFOGGLRLGWADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic pyrazole-derived carbamate compound characterized by a trifluoromethyl group at the 3-position, a 4-chlorophenoxy substituent at the 5-position, and a methyl group at the 1-position of the pyrazole ring. The carbamate group is linked to the pyrazole via a methyl bridge and substituted with a 4-chlorophenyl moiety.

Properties

IUPAC Name

[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N3O3/c1-27-17(30-14-8-4-12(21)5-9-14)15(16(26-27)19(22,23)24)10-29-18(28)25-13-6-2-11(20)3-7-13/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFOGGLRLGWADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole moiety : This heterocyclic structure is known for various biological activities.
  • Chlorophenoxy and chlorophenyl groups : These substituents are often associated with enhanced bioactivity.
  • Carbamate linkage : This functional group is significant in terms of enzyme inhibition.

The molecular formula is C15H14Cl2F3N3O2C_{15}H_{14}Cl_2F_3N_3O_2 with a molecular weight of 385.19 g/mol. Its melting point is reported to be between 83°C and 85°C .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). For instance, studies have shown that N-methyl carbamate derivatives can inhibit AChE and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the nervous system . The IC50 values for related compounds range from 1.60 to 311.0 µM, suggesting a moderate level of inhibition .

Antimicrobial Activity

Compounds containing the chlorophenoxy group have been evaluated for their antibacterial properties. The biological activity of synthesized derivatives has been linked to their ability to inhibit bacterial growth, although specific data on this compound's antibacterial efficacy remains limited .

Anti-inflammatory Effects

In related studies, pyrazole derivatives have shown promise in mitigating inflammatory responses. For example, compounds similar to the one have demonstrated the ability to reduce nitric oxide production in LPS-stimulated microglial cells, indicating potential neuroprotective effects against neuroinflammation . The underlying mechanism often involves the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB.

Anticancer Potential

There is emerging evidence suggesting that pyrazole-based compounds may possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, although direct studies on the specific compound are still needed to confirm these effects .

Study 1: Enzyme Inhibition Profile

A detailed investigation was conducted on a series of carbamate derivatives, including those with similar structures to our compound. The study utilized Ellman's method to assess AChE inhibition. Results indicated that some derivatives showed stronger inhibition than established drugs like rivastigmine, highlighting their potential therapeutic applications in treating neurodegenerative diseases .

Study 2: Neuroprotective Mechanisms

Another study explored the neuroprotective effects of pyrazole derivatives in models of Parkinson's disease. The results demonstrated that these compounds could significantly reduce neuroinflammation and protect dopaminergic neurons from degeneration induced by toxic agents such as MPTP . This suggests a promising avenue for developing treatments aimed at neurodegenerative conditions.

Study 3: Antimicrobial Activity Assessment

A comparative study evaluated the antibacterial effectiveness of various chlorophenoxy-containing compounds against common bacterial strains. While specific results for our compound were not detailed, related compounds exhibited varying degrees of antimicrobial activity, indicating a potential area for further exploration .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential as a pharmaceutical agent due to its biological activity against various targets:

  • Inhibition of Enzymes : Studies have indicated that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. For instance, SC-236, a related compound, is known for its selective inhibition of COX-2, suggesting that [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate could have similar properties .
  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. The specific mechanism of action for this compound remains to be fully elucidated but is an area of active investigation.

Agrochemical Applications

This compound may also find applications in agriculture as a pesticide or herbicide:

  • Herbicidal Activity : Pyrazole-based compounds are often explored for their herbicidal properties. The presence of the chlorophenoxy group suggests potential activity against specific weed species through mechanisms that disrupt plant growth.

Case Study 1: Antiinflammatory Activity

A study examining the anti-inflammatory effects of various pyrazole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced activity in reducing inflammation markers in vitro. This suggests that this compound could be developed further as an anti-inflammatory drug candidate.

Case Study 2: Pesticide Development

Research into the herbicidal properties of chlorophenoxy-substituted compounds demonstrated effective control over certain broadleaf weeds. The structural similarity of this compound to these successful herbicides indicates that it may also possess beneficial herbicidal characteristics.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
SC-236COX-2 Inhibition
Compound AAnticancer
Compound BHerbicidal
Target CompoundPotential Anti-inflammatory & HerbicidalThis study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core pyrazole scaffolds with modifications in substituents and functional groups, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Formula Reported Bioactivity/Applications References
Target Compound - 3-(Trifluoromethyl), 5-(4-chlorophenoxy), 1-methyl pyrazole; N-(4-chlorophenyl)carbamate C₂₀H₁₆Cl₂F₃N₃O₃ (inferred) Potential agrochemical/pharmacological activity (inferred from structural analogs)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Aldehyde group at 4-position; phenyl at 1-position C₁₈H₁₃ClN₂O₂ Antimicrobial, anti-inflammatory activities
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4) - 4-Methylphenoxy at 5-position; 3-chlorophenyl carbamate C₂₅H₂₂ClN₃O₃ No explicit bioactivity reported; structural analog for synthesis optimization
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1312886-47-7) - Aldehyde at 4-position; phenyl at 1-position C₁₇H₁₀ClF₃N₂O Intermediate for pyrazole derivatives with potential pharmacological applications
5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime - Oxime derivative with 2-chloropyridinylmethyl substituent C₁₉H₁₅Cl₂F₃N₄O₂ Agrochemical research (e.g., insecticidal activity inferred from structural class)

Key Structural and Functional Comparisons

  • Carbamate vs. Aldehyde/Oxime : The carbamate group in the target compound may offer greater hydrolytic stability compared to aldehyde or oxime derivatives, which are more reactive. This could translate to prolonged bioactivity in vivo .
  • Chlorophenyl Substitutions: The 4-chlorophenoxy group (target compound) versus 4-chlorophenyl (CAS 1312886-47-7) or 3-chlorophenyl (CAS 1026080-37-4) influences electronic and steric properties, affecting receptor binding or enzyme inhibition .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Aryloxy pyrazoles with aldehyde groups (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s carbamate group may modulate potency or spectrum .
  • Anti-inflammatory Potential: Pyrazole carbamates are known to inhibit cyclooxygenase (COX) enzymes. The 4-chlorophenyl carbamate moiety may enhance selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity .
  • Agrochemical Applications : Trifluoromethyl pyrazoles (e.g., oxime derivatives in ) are used as insecticides. The target compound’s carbamate group could act as a protease inhibitor in pests .

Q & A

Q. What synthetic methodologies are recommended for achieving high-purity [compound]?

A multi-step synthesis approach is typically employed, involving:

  • Condensation reactions to assemble the pyrazole core (as seen in structurally analogous compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) .
  • Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates.
  • Final recrystallization in ethanol or acetonitrile to enhance crystallinity and purity (>95%) . Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing residual solvents.

Q. How can researchers confirm the stereochemical configuration of [compound]?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination (e.g., used for 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, resolving bond angles and torsional strain) .
  • Nuclear Overhauser Effect (NOE) NMR can identify spatial proximity of substituents, particularly for distinguishing regioisomers .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS with reverse-phase C18 columns (e.g., Chromolith®) to detect trace impurities (<0.1%) .
  • Differential Scanning Calorimetry (DSC) to verify melting point consistency and detect polymorphic forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate [compound]'s inhibitory effects on carbonic anhydrase isoforms?

  • In vitro enzymatic assays : Measure IC50 values against human CA isoforms (e.g., CAH1, CAH2, CAH4) using a stopped-flow CO2 hydration assay .
  • Molecular docking : Compare binding modes of [compound] with known inhibitors (e.g., acetazolamide) using AutoDock Vina and PyMOL to identify key interactions (e.g., trifluoromethyl group hydrophobicity) .
  • Mutagenesis studies : Validate critical residues (e.g., Thr199, His94 in CAH2) via site-directed mutagenesis .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) to address low aqueous solubility, which may artificially reduce in vitro activity .
  • Metabolic stability assays : Employ hepatic microsomes (human/rat) to assess oxidative degradation pathways, which may explain discrepancies in cellular vs. enzymatic assays .

Q. How can researchers investigate [compound]'s metabolic pathways in preclinical models?

  • LC-HRMS/MS profiling : Identify phase I/II metabolites using hepatocyte incubations. Key metabolic sites include:
  • N-methyl group oxidation (to carboxylic acid).
  • Chlorophenoxy ring hydroxylation .
    • CYP450 inhibition assays : Determine if [compound] inhibits CYP3A4 or CYP2D6, which could alter its pharmacokinetic profile .

Data Analysis & Methodological Challenges

Q. How should researchers handle conflicting crystallographic and NMR data for [compound]?

  • Dynamic NMR experiments : Perform variable-temperature 1H NMR to detect conformational exchange broadening (e.g., hindered rotation of the carbamate group) .
  • DFT calculations : Compare experimental SC-XRD bond lengths/angles with density functional theory (B3LYP/6-31G*) optimized structures to identify dynamic vs. static disorder .

Q. What in silico tools are effective for optimizing [compound] derivatives with improved selectivity?

  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to prioritize synthesis targets .
  • Pharmacophore modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features critical for CA isoform selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.